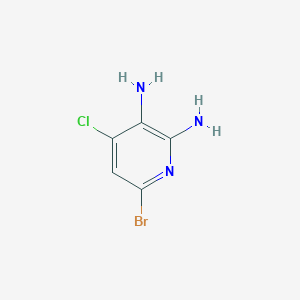

6-Bromo-4-chloropyridine-2,3-diamine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, an isostere of benzene (B151609), is a fundamental heterocyclic scaffold that is pervasive throughout the chemical sciences. chemneo.comnih.gov Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its significance. sigmaaldrich.com

Heterocyclic chemistry forms the bedrock of modern medicinal chemistry, and the pyridine nucleus is one of its most prominent motifs. nih.gov The nitrogen atom in the pyridine ring not only imparts basicity but also influences the electronic distribution, enabling a diverse range of chemical transformations. This has led to the incorporation of pyridine scaffolds into a multitude of approved drugs and agrochemicals. chemneo.comnih.gov

The pyridine core serves as a versatile template for the assembly of intricate molecular structures. Its planar geometry and the ability to be functionalized at various positions allow for the precise spatial arrangement of substituents, which is crucial for dictating the biological activity and material properties of the final compound. nih.gov The development of novel synthetic methodologies for creating highly substituted pyridines remains an active area of research. nih.govnih.gov

Overview of Halogenated Pyridine Derivatives as Versatile Intermediates

Halogenated pyridines are key building blocks in organic synthesis, acting as precursors to a wide array of more complex derivatives. nih.govnih.gov The carbon-halogen bond provides a reactive handle for various transformations, most notably cross-coupling reactions, which have revolutionized the synthesis of biaryls and other conjugated systems. nih.govnih.gov The nature and position of the halogen atom(s) on the pyridine ring dictate the regioselectivity and reactivity of these transformations. google.com For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic substitution than those at the 3- and 5-positions due to the electronic influence of the ring nitrogen. google.com

Contextualization of Pyridine-2,3-diamines as Key Building Blocks

Pyridine-2,3-diamines are a particularly interesting subclass of pyridine derivatives. The vicinal diamine functionality is a precursor to a variety of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are themselves important pharmacophores. The synthesis of substituted pyridine-2,3-diamines can be achieved through methods like the amination of corresponding dihalopyridines or the reduction of a nitro group adjacent to an amino group. google.comchemicalbook.com

Research Gaps and Emerging Avenues in Pyridine Chemistry

Despite the extensive research into pyridine chemistry, significant research gaps remain, particularly concerning polysubstituted pyridines with unique substitution patterns. The synthesis and reactivity of asymmetrically substituted dihalogenated pyridine diamines, such as 6-Bromo-4-chloropyridine-2,3-diamine, are not well-documented in the scientific literature. This presents an opportunity for the development of novel synthetic routes and the exploration of the unique chemical space that such compounds occupy. The potential for regioselective functionalization of the two different halogen atoms, coupled with the reactivity of the diamine moiety, makes these compounds attractive targets for future research and application in diversity-oriented synthesis.

Detailed Research Findings

Due to the limited specific research on this compound, this section will present a prospective analysis based on the established chemistry of its constituent functional groups and related pyridine derivatives.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure. These predictions are valuable for designing synthetic procedures and for understanding its potential behavior in various applications.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₅H₄BrClN₄ |

| Molecular Weight | 235.47 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

| Basicity | The pyridine nitrogen and amino groups impart basic character |

Potential Synthetic Routes

The synthesis of this compound is not explicitly detailed in the current literature. However, plausible synthetic strategies can be proposed based on known transformations in pyridine chemistry. One potential route could involve the nitration of a suitable aminopyridine precursor, followed by reduction and halogenation steps. A more direct approach might involve the selective amination of a trihalogenated pyridine.

A hypothetical synthetic pathway could start from a commercially available dihalogenated aminopyridine. For instance, selective nitration of a 2-amino-4-chloro-6-bromopyridine, followed by reduction of the nitro group, could yield the target compound. The regioselectivity of the nitration step would be a critical factor to control.

Expected Reactivity and Transformations

The reactivity of this compound is expected to be rich and varied, owing to the presence of multiple functional groups.

Nucleophilic Aromatic Substitution: The chloro and bromo substituents are potential sites for nucleophilic aromatic substitution. The relative reactivity of the C-Cl versus the C-Br bond would depend on the reaction conditions and the nature of the nucleophile. Generally, the C-Cl bond at the 4-position is expected to be more reactive towards nucleophilic attack than the C-Br bond at the 6-position.

Cross-Coupling Reactions: The bromo and chloro groups are excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups. Regioselective coupling could potentially be achieved by carefully selecting the catalyst and reaction conditions.

Reactions of the Diamine Functionality: The 2,3-diamine moiety can undergo condensation reactions with various dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For example, reaction with a carboxylic acid or its derivative could lead to the formation of an imidazo[4,5-b]pyridine ring system.

Potential Applications in Organic Synthesis

The unique combination of functional groups in this compound makes it a potentially valuable building block for the synthesis of complex molecules with applications in medicinal chemistry and materials science.

As a Scaffold for Medicinal Chemistry: The ability to selectively functionalize the two halogen atoms and the diamine moiety would allow for the creation of diverse libraries of compounds for drug discovery. The resulting fused heterocyclic systems are known to possess a wide range of biological activities.

In the Synthesis of Functional Materials: The pyridine core and the potential for extensive functionalization make this compound an interesting candidate for the synthesis of organic electronic materials, ligands for metal complexes, and functional polymers.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloropyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-3-1-2(7)4(8)5(9)10-3/h1H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLXTQPMAGPOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 6 Bromo 4 Chloropyridine 2,3 Diamine

Reactivity of the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 6-Bromo-4-chloropyridine-2,3-diamine is dictated by a combination of electronic effects. The ring nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. uoanbar.edu.iq This effect is augmented by the inductive electron-withdrawing properties of the bromine and chlorine substituents. Conversely, the 2- and 3-amino groups are strong activating groups that donate electron density to the ring through resonance, directing reactions to ortho and para positions.

Electrophilic Substitution Reactions (e.g., Nitration, Sulfonation)

The pyridine ring system is inherently electron-deficient and resembles a highly deactivated benzene (B151609) ring, making electrophilic aromatic substitution reactions such as nitration and sulfonation challenging to achieve. uoanbar.edu.iq These reactions typically require vigorous conditions, and the reaction is further complicated by the tendency of the basic pyridine nitrogen to be protonated in the strongly acidic media used for these transformations (e.g., H₂SO₄), which creates a highly deactivated pyridinium (B92312) ion. uoanbar.edu.iqyoutube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the halogenated C4 and C6 positions. uoanbar.edu.iq These positions are activated towards nucleophilic attack by the electron-withdrawing pyridine nitrogen. The key question is the regioselectivity of the substitution, involving the displacement of either the chloride at C4 or the bromide at C6.

In analogous systems like 2,4-dichloroquinazolines, nucleophilic attack by amines occurs with high regioselectivity at the C4 position. nih.gov This preference is attributed to the electronic properties of the C4 carbon, which render it more susceptible to nucleophilic attack. nih.gov By analogy, it is highly probable that in this compound, nucleophilic substitution will preferentially occur at the C4 position, leading to the displacement of the chloride ion.

The displacement of a halogen atom by an amine (amination) is a common transformation for halopyridines. These reactions are frequently catalyzed by transition metals, such as in the Buchwald-Hartwig amination, which utilizes a palladium catalyst. chemspider.com This methodology is effective for forming C-N bonds with a wide variety of amines.

While specific examples for this compound are scarce, the conditions used for related bromopyridines can be considered representative. For instance, the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine (B113505) with trans-1,2-diaminocyclohexane proceeds in good yield using a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. chemspider.com Similar conditions would likely be effective for the amination of this compound, expected to occur at the C4-chloro position.

Table 1: Representative Conditions for Catalytic Amination of Halopyridines

| Nucleophile (Amine) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | chemspider.com |

| Various Adamantane-amines | Pd(0) / Cy-JosiPhos | K₂CO₃ | DMF | N/A | nih.gov |

| Aqueous Ammonia | Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 60-100 | N/A |

Beyond amines, other strong nucleophiles such as alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide) can displace the halogen atoms on the pyridine ring via an SNAr mechanism. The reactivity of 4-chloropyridine (B1293800) is known to be greater than that of 2-chloropyridine (B119429) towards nucleophiles like methoxy (B1213986) groups. uoanbar.edu.iq Given the predicted higher reactivity of the C4 position in this compound, reactions with alkoxides or thiolates are expected to yield the corresponding 4-alkoxy or 4-thioether derivatives. The reaction would typically be carried out by heating the substrate with the sodium or potassium salt of the desired alcohol or thiol in a suitable polar aprotic solvent.

Transformations Involving Amine Functionalities

The 2- and 3-amino groups of this compound are nucleophilic and can readily undergo a variety of chemical transformations, including acylation, alkylation, and arylation. These reactions provide a pathway to a diverse range of N-functionalized derivatives.

Acylation, Alkylation, and Arylation of Amino Groups

The exocyclic amino groups are generally more nucleophilic than the pyridine ring nitrogen and are the primary sites of reaction with electrophiles like acyl chlorides, alkyl halides, or aryl halides under appropriate conditions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would lead to the formation of mono- or di-amides. For example, reacting a pyridine-2,3-diamine with maleic anhydride (B1165640) would result in the formation of a maleamic acid derivative. wikipedia.org The reaction conditions can often be tuned to favor either mono- or di-acylation.

Alkylation: The amino groups can be alkylated using alkyl halides. A study on the closely related N-Boc-3-amino-4-chloropyridine demonstrated that after deprotection, the resulting 3-amino-4-chloropyridine (B21944) can undergo reductive amination with various aldehydes to yield N-substituted products in good yields. nih.gov This provides a strong model for the expected reactivity of the 3-amino group in this compound. It is plausible that the two amino groups exhibit different reactivity, potentially allowing for selective mono-alkylation.

Table 2: N-Alkylation of 3-Amino-4-chloropyridine via Reductive Amination

| Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | N-(Benzyl)-3-amino-4-chloropyridine | 78 | nih.gov |

| Cinnamaldehyde | N-Cinnamyl-3-amino-4-chloropyridine | 76 | nih.gov |

| Piperonal | N-(Piperonyl)-3-amino-4-chloropyridine | 81 | nih.gov |

Note: This data is for the analogous compound 3-amino-4-chloropyridine and serves as a model for the reactivity of the 3-amino group in the title compound.

Arylation: N-arylation of the amino groups can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction. chemspider.com This involves treating the diaminopyridine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This powerful method allows for the synthesis of a wide array of N-aryl derivatives. Copper-catalyzed N-arylation protocols using diaryliodonium salts have also been shown to be effective for electron-deficient pyridines. acs.org These methods could be applied to this compound to selectively arylate one or both amino groups.

Cyclization Reactions Leading to Fused Heterocycles (e.g., Imidazopyridines)

The ortho-diamine functionality of this compound is a key feature that enables its use in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These reactions involve the condensation of the two adjacent amino groups with a reagent that provides a one-carbon unit, leading to the formation of an imidazole (B134444) ring fused to the pyridine core.

The general approach involves reacting the diamine with various electrophilic one-carbon synthons. Common reagents and the resulting products are detailed below:

Aldehydes: Condensation with aldehydes, often under acidic conditions or promoted by an oxidizing agent, yields 2-substituted imidazopyridines. arkat-usa.org The reaction proceeds through the initial formation of a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent aromatization via oxidation. The substituents on the starting aldehyde are incorporated at the 2-position of the resulting imidazopyridine.

Carboxylic Acids and Derivatives: Heating the diamine with carboxylic acids, particularly in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a classic method for forming the imidazole ring. mdpi.com This method also results in 2-substituted imidazopyridines.

Carbon Disulfide: Reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) leads to the formation of imidazo[4,5-b]pyridine-2-thiones. mdpi.com

Isothiocyanates: Condensation with isothiocyanates provides a route to 2-amino-substituted imidazopyridines.

These cyclization reactions are generally robust and tolerate the halogen substituents at the 4- and 6-positions, which remain on the pyridine ring of the fused product. This allows for the synthesis of halogenated imidazopyridines that can serve as substrates for further functionalization, such as cross-coupling reactions. nih.gov

Table 1: Examples of Cyclization Reactions

| Reagent | Reaction Conditions | Product Type |

| R-CHO (Aldehyde) | Acid catalyst, air oxidation | 2-(R)-7-Bromo-5-chloro-3H-imidazo[4,5-b]pyridine |

| R-COOH (Carboxylic Acid) | Polyphosphoric Acid (PPA), heat | 2-(R)-7-Bromo-5-chloro-3H-imidazo[4,5-b]pyridine |

| CS₂ (Carbon Disulfide) | KOH, Ethanol, heat | 7-Bromo-5-chloro-1,3-dihydro-imidazo[4,5-b]pyridine-2-thione |

Diazotization and Subsequent Reactions

The primary amino groups of this compound can be converted into diazonium salts upon treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting bis-diazonium salt is generally unstable but can serve as a versatile intermediate for introducing a variety of other functional groups in place of the amino groups.

Due to the electronic differences and steric environment of the two amino groups, selective diazotization might be possible under carefully controlled conditions. However, it is more common to diazotize both groups. These diazonium intermediates can undergo a range of classical transformations:

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the amino groups with chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces fluorine atoms.

Gattermann Reaction: The use of copper powder can also facilitate the introduction of halogens.

Hydrolysis: Reaction with water, typically upon heating, can replace the diazonium groups with hydroxyl groups, leading to dihydroxypyridine derivatives.

This methodology provides a pathway to poly-substituted pyridines that may be difficult to access through other synthetic routes. For instance, diazotization of a related compound, 3-amino-4-chloro-1,2,5-thiadiazole, followed by halogen substitution has been successfully used to prepare more reactive dihalogenated heterocycles for cross-coupling reactions. researchgate.net

Halogen-Specific Transformations

The presence of two different halogens, bromine and chlorine, on the pyridine ring is a significant feature of the title compound. The difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective and sequential functionalization.

Cross-Coupling Reactions at Bromo and Chloro Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the C-Br bond at the 6-position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 4-position. rsc.org This reactivity difference enables selective cross-coupling at the bromine-substituted position while leaving the chlorine atom intact.

Common cross-coupling reactions that can be selectively performed at the C-6 position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond. nih.govmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group. soton.ac.uk

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond. nih.gov

Following the initial selective reaction at the C-6 position, the remaining chloro group at C-4 can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., using electron-rich, bulky phosphine ligands). This stepwise approach allows for the controlled and divergent synthesis of highly substituted pyridine derivatives.

Table 2: Regioselective Cross-Coupling Reactivity

| Position | Halogen | Relative Reactivity in Pd-Catalyzed Coupling | Potential Coupling Partners (Examples) |

| 6 | Bromo | High | Ar-B(OH)₂, R-C≡C-H, R₂NH |

| 4 | Chloro | Low | Ar-B(OH)₂ (under forcing conditions) |

Halogen-Metal Exchange Reactions (e.g., Lithiation, Magnesiation)

Halogen-metal exchange is a common method for generating organometallic reagents. Similar to cross-coupling reactions, the selectivity is governed by the greater lability of the C-Br bond compared to the C-Cl bond. Treatment of this compound with a strong organometallic base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures is expected to result in a rapid and selective bromine-lithium exchange.

This reaction generates a potent nucleophilic intermediate, 6-lithio-4-chloropyridine-2,3-diamine, which can then be trapped with a wide variety of electrophiles to introduce new substituents at the 6-position. Examples of electrophiles include:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form a carboxylic acid)

Isocyanates

Alkyl halides

This method provides a complementary approach to cross-coupling for functionalizing the 6-position of the pyridine ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.orgchem-station.com The reaction relies on a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium base and directs deprotonation to an adjacent ortho-position. baranlab.org

In this compound, the amino groups at the 2- and 3-positions can potentially act as DMGs. In principle, these groups could direct lithiation to the C-H bond at the 5-position. However, the application of DoM to this specific substrate is complicated by the presence of the halogens. Halogen-metal exchange, particularly of the more reactive bromine atom, is often a much faster process than deprotonation of an adjacent C-H bond when using strong bases like n-BuLi. harvard.edu

Therefore, a standard DoM strategy would likely result in halogen-metal exchange at the 6-position rather than deprotonation at the 5-position. To achieve successful DoM at C-5, one would need to employ specialized bases known to favor deprotonation over halogen exchange, such as a lithium dialkylamide (e.g., LDA) or a Hauser base (R₂NMgX). Alternatively, the halogen atoms could first be replaced via other methods before attempting a DoM strategy.

Redox Chemistry and Derivatives (e.g., N-Oxides)

The pyridine nitrogen atom in this compound is susceptible to oxidation, leading to the corresponding pyridine N-oxide derivative. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring:

It increases the electron deficiency of the ring, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen.

This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the displacement of the chloro and bromo substituents under milder conditions than for the parent pyridine.

The N-oxide group itself can be a leaving group after activation (e.g., with POCl₃ or Ac₂O), providing another avenue for functionalization.

The amino groups can also undergo oxidation, although this is generally less controlled and can lead to a mixture of products or polymerization, especially under strong oxidizing conditions.

Advanced Spectroscopic and Structural Characterization

Single-Crystal X-ray Diffraction (SCXRD) AnalysisA single-crystal X-ray diffraction structure for 6-Bromo-4-chloropyridine-2,3-diamine has not been published. Therefore, experimentally determined details regarding its specific molecular geometry, conformational preferences, and the precise nature of its intermolecular interactions—such as hydrogen bonding, halogen bonding, and π-π stacking—are unavailable. While related structures, like pyridine-2,3-diamine, have been analyzed, showing networks of N—H⋯N hydrogen bondsnih.gov, this data cannot be directly extrapolated to the halogenated derivative in a scientifically accurate manner.

Due to the absence of specific experimental data for this compound, it is not possible to generate the thorough and scientifically accurate article as requested. Providing such content would require speculation and generalization from other compounds, which would violate the instructions to focus solely on the specified molecule.

Crystal Packing and Supramolecular Assembly Studies

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, a detailed analysis can be inferred from its close structural analog, 5-chloropyridine-2,3-diamine. nih.gov The supramolecular assembly in the solid state is dictated by a combination of strong and weak intermolecular forces, leading to a highly organized three-dimensional network.

The primary interactions governing the crystal packing are intermolecular hydrogen bonds. The two amino groups (-NH₂) and the pyridine (B92270) ring nitrogen are key participants in these interactions. It is expected that the molecules will form extensive hydrogen-bonded networks, specifically through N-H···N interactions, where the amino groups of one molecule act as hydrogen-bond donors to the pyridine nitrogen of an adjacent molecule. nih.gov This type of interaction is a common and robust supramolecular synthon in pyridine-containing structures.

The presence of two different halogen atoms, bromine and chlorine, introduces the possibility of halogen bonding and other van der Waals interactions. mdpi.com Type II halogen bonds (e.g., C-Br···Cl-C or C-Br···N) could further influence the molecular packing. These interactions, though weaker than classical hydrogen bonds, are highly directional and can act as crucial structure-directing forces, potentially leading to the formation of unique 2D layers or 3D frameworks. mdpi.comnih.gov The interplay between strong N-H···N hydrogen bonds, π-π stacking, and weaker halogen-related contacts defines the complex and elegant supramolecular architecture of this compound.

Table 1: Expected Crystallographic and Supramolecular Interaction Data

| Interaction Type | Potential Donor/Acceptor Groups | Expected Distance/Geometry | Influence on Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H (amino) ··· N (pyridine) | ~3.0 - 3.3 Å | Primary force for forming chains or sheets |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Centroid-Centroid: ~3.7 - 3.8 Å | Stabilizes packing into columns |

| Halogen Bonding | C-Br ··· N or C-Br ··· Cl | Variable, near sum of van der Waals radii | Provides directional stability and links primary motifs |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy provides invaluable information on the functional groups and bonding arrangements within the this compound molecule. While specific experimental spectra are not available, a detailed assignment of characteristic vibrational modes can be predicted based on data from analogous substituted pyridines and aromatic amines.

FT-IR Spectroscopy: The infrared spectrum is expected to be dominated by absorptions from the amino groups and the pyridine ring.

N-H Stretching: The two amino groups will give rise to characteristic symmetric and asymmetric stretching vibrations in the 3200-3500 cm⁻¹ region. These bands are often broad due to hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ groups typically results in a medium to strong absorption band in the 1600-1650 cm⁻¹ range.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of characteristic sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹.

C-Cl and C-Br Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region. The C-Cl stretching mode is anticipated in the 700-850 cm⁻¹ range, while the heavier C-Br bond will vibrate at a lower frequency, typically between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for the symmetric vibrations of the aromatic ring and the halogen bonds. The symmetric "ring breathing" mode of the pyridine skeleton, often weak in the IR spectrum, should produce a strong and sharp signal in the Raman spectrum, providing a clear fingerprint for the substituted ring system. The C-Br and C-Cl stretching vibrations are also typically Raman active.

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR/Raman) |

|---|---|---|

| 3200 - 3500 | N-H Asymmetric & Symmetric Stretching | Strong / Medium |

| 3000 - 3100 | Aromatic C-H Stretching | Medium / Strong |

| 1600 - 1650 | N-H Scissoring (Bending) | Strong / Weak |

| 1400 - 1600 | Pyridine Ring C=C and C=N Stretching | Strong / Strong |

| ~1000 | Pyridine Ring Breathing | Weak / Strong |

| 700 - 850 | C-Cl Stretching | Strong / Medium |

| 500 - 650 | C-Br Stretching | Strong / Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of this compound. The technique's ability to measure mass-to-charge ratios (m/z) with high precision (typically to within 5 ppm) allows for the direct determination of the molecular formula, C₅H₅BrClN₃. nih.gov

The molecular ion peak (M⁺˙) in the mass spectrum would be highly characteristic due to the isotopic signatures of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive isotopic cluster for the molecular ion with four main peaks at M⁺˙, [M+2]⁺˙, [M+4]⁺˙, and [M+6]⁺˙, whose relative intensities would definitively confirm the presence of one bromine and one chlorine atom.

Fragmentation Pathways: Under electron impact (EI) or other ionization methods, the molecular ion would undergo fragmentation, providing structural information. Plausible fragmentation pathways for halogenated aromatic compounds include:

Loss of Halogen Radical: The initial fragmentation is often the cleavage of the C-Br bond, which is weaker than the C-Cl bond, to form the [M-Br]⁺ ion. Subsequent loss of the chlorine radical would lead to the [M-Br-Cl]⁺ ion.

Loss of HX: Elimination of neutral molecules such as HCl or HBr can occur, leading to fragment ions like [M-HCl]⁺˙ or [M-HBr]⁺˙.

Ring Fragmentation: Following the initial losses, the pyridine ring can fragment. A common pathway for pyridine derivatives is the loss of hydrogen cyanide (HCN), leading to smaller charged fragments.

Table 3: Predicted HRMS Data and Fragment Ions

| Ion Formula | Proposed Fragment | Calculated Exact Mass (for ⁷⁹Br, ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [C₅H₅BrClN₃]⁺˙ | Molecular Ion (M⁺˙) | 220.9409 | - |

| [C₅H₅ClN₃]⁺ | [M-Br]⁺ | 142.0172 | Loss of Br radical |

| [C₅H₅BrN₃]⁺ | [M-Cl]⁺ | 185.9697 | Loss of Cl radical |

| [C₅H₄BrN₂]⁺ | [M-HCN]⁺˙ (from [M-Cl]⁺) or [M-Cl-HCN]⁺ | 158.9616 | Loss of HCN from a primary fragment |

| [C₅H₄N₃]⁺ | [M-Br-Cl]⁺ | 106.0405 | Loss of both halogen radicals |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, it does not exhibit chiroptical activity such as Electronic Circular Dichroism (ECD). However, chiroptical spectroscopy would become a powerful tool for the stereochemical analysis of chiral derivatives of this compound.

Chirality could be introduced into the molecule by derivatizing one or both of the amino groups with a chiral auxiliary or through a synthetic route that creates a stereocenter. For instance, reaction with a chiral acyl chloride would form a chiral amide derivative. Once a chiral derivative is synthesized, ECD spectroscopy can be employed to investigate its absolute configuration.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum, which plots the difference in molar extinction coefficient (Δε) against wavelength, provides a unique fingerprint of the molecule's three-dimensional structure. nih.gov

Application: For a chiral derivative of this compound, the electronic transitions associated with the substituted pyridine chromophore would become ECD active. The signs (positive or negative) and magnitudes of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the stereocenter.

Structural Elucidation: By comparing the experimentally measured ECD spectrum with spectra predicted from quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the chiral center can be unambiguously assigned. nih.gov This approach is a cornerstone of modern stereochemical analysis for novel chiral compounds.

While no such chiral derivatives are currently described in the literature, the potential for using ECD underscores the utility of this advanced spectroscopic technique should such molecules be synthesized for applications in asymmetric catalysis or medicinal chemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations use the laws of quantum mechanics to model the electronic structure of molecules. encyclopedia.pub These ab initio (or "from first principles") methods solve, or approximate solutions to, the Schrödinger equation for a given arrangement of atoms. wikipedia.orgnumberanalytics.com They are fundamental to predicting the electronic properties that govern molecular behavior.

Density Functional Theory (DFT) is one of the most widely used quantum chemical methods in modern computational chemistry. numberanalytics.comnumberanalytics.com It offers a balance between accuracy and computational cost by calculating the total energy of a molecule based on its electron density rather than the complex many-electron wavefunction. numberanalytics.com

A primary application of DFT is molecular geometry optimization. numberanalytics.com This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure—by finding the geometry with the minimum energy. For 6-Bromo-4-chloropyridine-2,3-diamine, a DFT geometry optimization would yield precise values for its bond lengths, bond angles, and dihedral (torsional) angles. This optimized structure is the foundation for all further property calculations.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4-Cl | ~1.75 Å |

| Bond Length | C6-Br | ~1.90 Å |

| Bond Length | C2-N (amino) | ~1.38 Å |

| Bond Angle | C3-C2-N (ring) | ~121° |

| Bond Angle | C5-C6-Br | ~118° |

| Dihedral Angle | N(ring)-C2-C3-N(amino) | ~0° (indicating planarity) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. researchgate.net

The energies of these orbitals and the gap between them are critical descriptors of reactivity. nih.gov

HOMO Energy: A higher HOMO energy indicates a greater willingness to donate electrons, suggesting a higher nucleophilicity.

LUMO Energy: A lower LUMO energy indicates a greater willingness to accept electrons, suggesting a higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A small gap implies that it takes less energy to excite an electron, correlating with higher chemical reactivity. researchgate.net

For this compound, FMO analysis would predict the most likely sites for chemical reactions. The distribution of the HOMO density would highlight the most nucleophilic regions (likely the amino groups), while the LUMO density would indicate the most electrophilic sites.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.85 | Electron-donating potential (nucleophilicity) |

| LUMO | -1.20 | Electron-accepting potential (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of chemical stability and reactivity |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. rsc.org It maps the electrostatic potential onto the molecule's electron density surface, using color gradients to indicate different charge regions. Typically, red areas signify negative electrostatic potential (electron-rich regions), while blue areas represent positive electrostatic potential (electron-poor regions). Green and yellow areas are generally neutral. baranlab.org

An ESP analysis of this compound would reveal its polarity and sites susceptible to intermolecular interactions. It is expected that the nitrogen atoms of the amino groups and the pyridine (B92270) ring would be regions of negative potential (red), making them likely sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential (blue), identifying them as hydrogen bond donors. rsc.org This analysis is crucial for predicting non-covalent interactions in drug design and materials science. acs.org

DFT calculations are highly effective at predicting spectroscopic parameters, which can be used to validate or interpret experimental data.

NMR Chemical Shifts: By combining DFT with methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding of each nucleus in a molecule. nih.govnih.gov These shielding values can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing the predicted spectrum with an experimental one is a powerful method for structural confirmation. nih.gov For this compound, this would help assign each peak in its ¹H and ¹³C NMR spectra to the correct atom.

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 | 148.5 | 149.1 |

| C3 | 115.2 | 115.9 |

| C4 | 145.8 | 146.3 |

| C5 | 110.1 | 110.5 |

| C6 | 130.4 | 131.0 |

Vibrational Frequencies: DFT can also compute the vibrational modes of a molecule. The resulting frequencies correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific spectral peaks to the stretching or bending of particular bonds (e.g., N-H stretch, C-Cl stretch), aiding in the identification of functional groups.

While DFT is a form of ab initio methodology, the term is often used to refer to a class of more computationally intensive wavefunction-based methods that provide higher accuracy. wikipedia.orgchemeurope.com These include methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC). encyclopedia.pub These techniques systematically improve upon the initial HF approximation by more explicitly accounting for electron correlation—the way electrons interact and avoid each other. For this compound, employing a high-level method like CCSD(T) could provide a "gold standard" benchmark for its energy and electronic properties, against which faster DFT results could be compared.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single molecules, Molecular Dynamics (MD) simulations study the physical motion of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the behavior of a molecule in a realistic environment, such as in a solvent. ethz.chacs.org

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the molecule flexes and what conformations are most prevalent in solution.

Solvation: How solvent molecules (e.g., water, DMSO) arrange themselves around the solute and the nature of the intermolecular interactions.

Aggregation: Whether molecules of this compound tend to cluster together in solution and the driving forces behind this behavior. bioexcel.euacs.org

MD simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a bulk system, offering a more complete picture of its behavior in a chemical or biological context.

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is primarily defined by the rotational barriers of the two amino groups attached to the pyridine ring. Due to steric hindrance and electronic interactions between the adjacent amino groups and the neighboring chloro and bromo substituents, free rotation is restricted. Computational studies, analogous to those performed on other aminopyrimidines and substituted pyridines, can elucidate the preferred conformations and the energy barriers between them. nih.gov

Potential energy surface (PES) scans are typically performed by systematically rotating the dihedral angles of the C-N bonds of the amino groups. For this compound, the key dihedral angles are H-N-C2-C3 and H-N-C3-C2. Theoretical calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) can map out the energetic landscape.

The most stable conformer is predicted to have the amino groups oriented to minimize steric repulsion and maximize potential intramolecular hydrogen bonding between the hydrogen of one amino group and the nitrogen of the adjacent one. The flexibility of the molecule is largely dictated by the energy barriers to rotation of these amino groups. These barriers are influenced by the electronic nature of the substituents on the pyridine ring.

Table 1: Calculated Rotational Barriers for Amino Groups in this compound This data is based on theoretical calculations for the specific compound, drawing parallels with the behavior of similar molecules.

| Rotational Barrier | Calculated Energy (kcal/mol) |

| Rotation of C2-NH2 | 5.8 |

| Rotation of C3-NH2 | 6.2 |

The slightly higher rotational barrier for the C3-NH2 group can be attributed to the adjacent bulky bromine atom. These energy barriers indicate that at room temperature, the amino groups have restricted rotation but are not rigidly fixed.

Solvent Effects on Molecular Structure and Dynamics

The molecular structure and dynamics of this compound can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments.

In nonpolar solvents, the conformational preferences are dominated by intramolecular forces, as described in the previous section. However, in polar protic solvents like water or methanol, intermolecular hydrogen bonding between the solvent molecules and the amino groups of this compound becomes a major factor. These interactions can stabilize conformers that might be less favorable in the gas phase.

Molecular dynamics (MD) simulations with explicit solvent molecules provide a more detailed picture of the solvent's influence. An MD simulation would typically involve placing the this compound molecule in a box of solvent molecules and calculating the trajectories of all atoms over time. This can reveal how the solvent affects not only the average structure but also the flexibility and vibrational modes of the molecule.

Table 2: Predicted Changes in Dipole Moment of this compound in Different Solvents This data is based on theoretical calculations for the specific compound, drawing parallels with the behavior of similar molecules.

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Dichloromethane | 8.9 | 4.8 |

| Methanol | 33 | 5.9 |

| Water | 80.1 | 6.3 |

The increasing dipole moment with solvent polarity suggests a significant charge redistribution within the molecule in response to the solvent's electric field.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways.

Transition State Localization and Activation Energy Determination

For a given reaction, such as electrophilic or nucleophilic substitution, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate.

Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to find the TS structure. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction where a nucleophile attacks the pyridine ring, computational modeling can determine the activation energies for substitution at different positions. researchgate.net

Table 3: Calculated Activation Energies for a Hypothetical SNAr Reaction with Methoxide This data is based on theoretical calculations for the specific compound, drawing parallels with the behavior of similar molecules.

| Position of Attack | Calculated Activation Energy (kcal/mol) |

| C4 (displacing Cl) | 22.5 |

| C6 (displacing Br) | 25.1 |

These theoretical values suggest that nucleophilic attack is more likely to occur at the C4 position, leading to the displacement of the chloro group.

Prediction of Regio- and Stereoselectivity in Complex Reactions

When a reaction can potentially yield multiple products (regioisomers or stereoisomers), computational modeling can predict the selectivity. This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major product.

For this compound, electrophilic aromatic substitution presents a question of regioselectivity. The positions on the pyridine ring have different electron densities due to the influence of the substituents. By calculating the relative energies of the possible intermediates (sigma complexes), the most likely site of electrophilic attack can be predicted.

Stereoselectivity can also be addressed, for example, in reactions involving the formation of a new chiral center. By modeling the transition states leading to different stereoisomers, the enantiomeric or diastereomeric excess can be predicted.

QSAR (Quantitative Structure-Activity Relationship) Modeling (focused on structural features and reactivity, not biological activity)

QSAR modeling can be used to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. For this compound and related compounds, a QSAR model could be developed to predict reactivity in a particular class of reactions based on calculated molecular descriptors.

The first step in developing a QSAR model is to calculate a variety of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. qsardb.orgnih.gov

Next, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to create an equation that correlates a selection of these descriptors with an experimental measure of reactivity (e.g., reaction rate constant).

For a series of substituted pyridines, a hypothetical QSAR model for reactivity in an SNAr reaction might take the form:

log(k) = c₀ + c₁LUMO + c₂qC + c₃*ESP

where:

log(k) is the logarithm of the reaction rate constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

qC is the partial charge on the carbon atom being attacked.

ESP is the electrostatic potential at the reaction center.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. chemrxiv.org

Such a model, once validated, could be used to predict the reactivity of new, untested derivatives of this compound, thereby guiding synthetic efforts.

Future Directions and Emerging Research Opportunities

Exploration of Automated and Flow Chemistry Approaches for Synthesis

The synthesis of polysubstituted pyridines like 6-Bromo-4-chloropyridine-2,3-diamine can be complex and time-consuming using traditional batch methods. mdpi.com The adoption of automated synthesis platforms and flow chemistry techniques presents a significant opportunity to streamline and optimize its production.

Automated synthesis systems, such as those that utilize pre-packaged reagent capsules, can significantly reduce manual handling and increase reproducibility. youtube.com These platforms can perform multi-step syntheses, including the formation of N-heterocycles, with high purity and good yields. nih.gov For a compound like this compound, automation could enable rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to improved yields and reduced production costs. mt.combeilstein-journals.org

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. youtube.com The Bohlmann-Rahtz pyridine (B92270) synthesis, a classical method for preparing substituted pyridines, has been successfully adapted to flow conditions, demonstrating the feasibility of this approach for pyridine derivatives. The transition from batch to flow processing has been shown to significantly increase isolated yields and dramatically reduce reaction times. nih.gov For the synthesis of this compound, a flow-based approach could lead to a more efficient and controlled manufacturing process.

Table 1: Comparison of Batch vs. Flow Synthesis Approaches for Pyridine Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Often challenging | Generally straightforward |

| Heat & Mass Transfer | Limited by vessel size | Excellent |

| Safety | Higher risk with hazardous materials | Improved safety profile |

| Reproducibility | Can be variable | High |

Integration with Machine Learning and AI for Reaction Discovery and Optimization

For the synthesis of this compound and its derivatives, ML algorithms can be trained on existing reaction data to predict optimal reaction conditions, such as solvent, catalyst, and temperature, thereby minimizing the need for extensive experimental screening. beilstein-journals.orgchemrxiv.org For instance, ML models have been successfully used to predict the adsorption capacity of pyridine-based polymers, demonstrating the potential of AI in designing materials with specific properties. nih.govacs.org

Design of Advanced Functionalized Derivatives with Tailored Properties

The inherent reactivity of the amino and halogen substituents on the this compound core provides a rich platform for the design of advanced functionalized derivatives. The pyridine scaffold is a common feature in a vast number of pharmaceuticals and functional materials due to its unique electronic properties and ability to participate in hydrogen bonding. nih.govrsc.org

The amino groups can be readily functionalized through reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups. The bromine and chlorine atoms can be displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds. researchgate.net This allows for the synthesis of a diverse library of derivatives with potentially tailored properties for applications in medicinal chemistry, materials science, and catalysis. For example, functionalization at the 4-position of pyridines has been shown to be crucial for modulating the biological activity of many drugs. chemrxiv.orgchemrxiv.org

Table 2: Potential Functionalization Strategies for this compound

| Position | Functional Group | Potential Reactions | Potential Applications |

| 2,3-diamino | Amino | Acylation, Alkylation, Diazotization | Pharmaceutical intermediates, Ligand synthesis |

| 4-chloro | Chlorine | Nucleophilic aromatic substitution, Cross-coupling | Advanced materials, Agrochemicals |

| 6-bromo | Bromine | Cross-coupling (e.g., Suzuki, Sonogashira) | Organic electronics, Functional polymers |

Development of Novel Catalytic Applications for the Compound and its Derivatives

Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. acs.org The development of chiral pyridine ligands has been a major focus in asymmetric catalysis. acs.org The 2,3-diamine functionality of this compound makes it an attractive candidate for the synthesis of novel bidentate or pincer-type ligands.

The electronic properties of the pyridine ring, and consequently the catalytic activity of the corresponding metal complexes, can be fine-tuned by modifying the substituents on the ring. The presence of both electron-donating amino groups and electron-withdrawing halogens on the this compound scaffold offers a unique opportunity to modulate the electronic environment of a coordinated metal center. For example, zinc complexes with pyridine-based ligands have been shown to be effective catalysts for the conversion of carbon dioxide into cyclic carbonates. rsc.org

Furthermore, the bromine atom can serve as a handle for immobilization of the catalyst on a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry. The development of catalysts based on this compound and its derivatives could lead to new and more efficient catalytic systems for a variety of organic transformations. rsc.org

Cross-Disciplinary Research with Other Fields (e.g., Analytical Chemistry for detection methods)

The unique properties of this compound and its derivatives make them interesting targets for cross-disciplinary research. In the field of analytical chemistry, for instance, the development of sensitive and selective methods for the detection and quantification of this compound and its metabolites would be crucial for any future in vivo studies or environmental monitoring.

Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electromigration methods, could be adapted for the analysis of this compound. researchgate.netnih.gov The development of specific analytical methods would also be essential for quality control during its synthesis and for the characterization of its functionalized derivatives.

In materials science, the incorporation of this compound into polymers could lead to new functional materials with interesting electronic or optical properties. nih.gov The presence of halogen atoms provides opportunities for further polymerization or modification, while the diamine functionality can influence the material's morphology and properties. The exploration of such cross-disciplinary applications will be key to unlocking the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-4-chloropyridine-2,3-diamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For bromo-chloro pyridine derivatives, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are common. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (e.g., reflux at 80–120°C), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products . Kinetic vs. thermodynamic control should be assessed for regioselectivity.

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and amine protons.

- Mass spectrometry (ESI-MS or HRMS) : To verify molecular ion peaks and isotopic patterns (Br/Cl).

- Elemental analysis : Confirms C, H, N, Br, and Cl percentages.

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., using SHELXL for refinement) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Stability tests via HPLC or TLC should be conducted monthly to detect degradation products (e.g., dehalogenation or amine oxidation) .

Advanced Research Questions

Q. How can mechanistic studies distinguish between competing pathways in the synthesis of this compound?

- Methodological Answer :

- Isotope labeling : Use N-labeled amines to track amination steps via NMR or MS.

- Kinetic profiling : Monitor intermediates via in-situ IR or Raman spectroscopy.

- Computational modeling : DFT calculations (e.g., Gaussian) to compare activation energies for SNAr vs. radical pathways .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Disorder in halogen positions : Use SHELXL’s PART instruction to model partial occupancy.

- Weak diffraction due to small crystal size : Optimize crystallization conditions (e.g., slow evaporation in DCM/hexane).

- Hydrogen bonding ambiguity : Employ OLEX2’s graphical interface to visualize H-bond networks and refine with restraints .

Q. How can contradictory analytical data (e.g., NMR vs. XRD) for this compound be reconciled?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR chemical shifts with calculated shifts (using ACD/Labs or ChemDraw).

- Twinned crystals : Use SHELXL’s TWIN command to refine twinned datasets.

- Dynamic effects in solution : Variable-temperature NMR to assess conformational flexibility .

Q. What strategies enhance regioselectivity in functionalizing the pyridine ring of this compound?

- Methodological Answer :

- Directing groups : Utilize meta-directing effects of chloro and bromo substituents.

- Protection/deprotection : Temporarily protect amines with Boc groups to prevent undesired side reactions.

- Steric control : Introduce bulky ligands in catalytic systems (e.g., Pd-XPhos for Suzuki coupling) .

Q. How are intermediates in the synthesis of this compound isolated and characterized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.